N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic small molecule characterized by a fused thieno[2,3-c]pyridine core substituted with an ethyl group at position 6 and a carbamoyl group at position 2. The benzo[d]thiazole-6-carboxamide moiety is linked via an amide bond, and the hydrochloride salt enhances solubility for pharmaceutical applications.
Properties
IUPAC Name |
N-(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2.ClH/c1-2-22-6-5-11-14(8-22)26-18(15(11)16(19)23)21-17(24)10-3-4-12-13(7-10)25-9-20-12;/h3-4,7,9H,2,5-6,8H2,1H3,(H2,19,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJHTBAMIUKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride (CAS Number: 1216588-36-1) is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 423.0 g/mol.
Structural Characteristics
The compound features a thieno[2,3-c]pyridine moiety fused with a benzo[d]thiazole ring, which contributes to its unique pharmacological properties. The presence of multiple functional groups such as carbamoyl and carboxamide enhances its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide exhibit a broad spectrum of biological activities including:
- Antitumor Activity : Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results as topoisomerase inhibitors and DNA intercalators, which are crucial mechanisms for anticancer activity .
- Antimicrobial Properties : The thieno[2,3-c]pyridine scaffold has been associated with antimicrobial effects against a range of pathogens. Studies have demonstrated that such compounds can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : Some derivatives are noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Studies
A study examined the cytotoxic effects of various benzimidazole derivatives on cancer cell lines such as K562 (leukemia) and HepG2 (hepatocellular carcinoma). Among these compounds, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
Research involving transition metal-catalyzed reactions highlighted the synthesis of derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the thienopyridine structure can enhance efficacy against resistant strains .
Comparative Analysis of Biological Activities
| Activity Type | Related Compound Types | Observed Effects |
|---|---|---|
| Antitumor | Benzimidazole derivatives | Inhibition of cell proliferation |
| Antimicrobial | Thieno[2,3-c]pyridine derivatives | Broad-spectrum antibacterial effects |
| Anti-inflammatory | Various heterocyclic compounds | Modulation of inflammatory responses |
The mechanisms underlying the biological activities of this compound may involve:
- Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA replication and transcription by inhibiting topoisomerases.
- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at specific phases (G1/S or G2/M), leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to cytotoxicity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of the compound suggest it may interact with various biological targets involved in cancer progression.
Case Studies:
- A study reported that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer activity against multiple cancer cell lines. The compound's ability to inhibit tumor growth was evaluated using MTT assays, revealing promising results against breast and lung cancer cell lines .
- Another investigation into benzimidazole derivatives indicated that similar heterocyclic compounds could act as multi-target inhibitors against receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .
Neuroprotective Effects
Research has suggested that compounds similar to N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole derivatives may exhibit neuroprotective properties.
Findings:
- Studies have shown that certain thieno[2,3-c]pyridine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
The compound may also possess antimicrobial properties. Several studies have indicated that thieno derivatives can inhibit bacterial growth.
Research Insights:
- A review on heterocycles highlighted the effectiveness of thieno derivatives against various bacterial strains, suggesting their utility in developing new antibiotics . The structure of N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole may enhance its binding affinity to bacterial targets.
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple chemical reactions that can be optimized for better yield and efficiency.
Synthesis Techniques:
- Recent advancements in catalytic methods using palladium (Pd), copper (Cu), and nickel (Ni) have improved the synthesis of complex heterocycles like thieno derivatives. These methods enhance the efficiency of producing compounds with desired biological activities .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound.
SAR Findings:
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility : Both compounds require multi-step synthesis, but the target compound’s hydrochloride salt adds complexity in purification.
- Pharmacokinetic Predictions : The benzo[d]thiazole moiety in the target compound may improve metabolic stability over benzamide derivatives, though in vivo studies are needed.
- Gaps in Data : Direct comparative studies on potency, toxicity, and selectivity are absent. Computational docking and in vitro assays are recommended to validate hypotheses derived from structural differences .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic anhydride, NaOAc, 2 h reflux | 68% | |
| Acylation | CH₂Cl₂, room temperature, 12 h | 57–68% |
Basic: Which analytical methods confirm structural integrity and purity?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements (e.g., tetrahydrothieno-pyridine ring puckering) and validates hydrogen bonding in the hydrochloride salt .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.140) .
Advanced: How to resolve contradictions between experimental and predicted spectroscopic data?
Answer:
Discrepancies in NMR chemical shifts (e.g., unexpected downfield shifts in aromatic protons) may arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding and ring currents .
- Tautomerism : Dynamic equilibrium between keto-enol forms in carbamoyl groups can shift resonance signals .
Mitigation : - Perform variable-temperature NMR to identify tautomeric states.
- Compare computational predictions (DFT calculations) with experimental data .
Advanced: What strategies improve synthetic yield and purity?
Answer:
- Optimized Reflux : Prolonged reflux (12–24 h) in sodium ethoxide/ethanol enhances cyclization .
- Side-Chain Protection : Use Boc groups to prevent unwanted acylation during intermediate steps .
- Salt Formation : Introducing HCl in the final step increases crystallinity, aiding purification (yield improvement by ~15%) .
Q. Table 2: Yield Optimization Techniques
| Strategy | Yield Increase | Reference |
|---|---|---|
| Prolonged reflux | 10–12% | |
| Reverse-phase HPLC | 5–8% |
Advanced: How to design biological activity assays for this compound?
Answer:
- In Vitro Models :
- Controls : Include positive controls (e.g., ciprofloxacin) and vehicle-only (DMSO) controls to validate results .
Advanced: How does the hydrochloride salt form affect bioactivity?
Answer:
The hydrochloride salt enhances:
- Solubility : Increased aqueous solubility (critical for in vivo bioavailability) due to ionic interactions.
- Stability : Reduced hygroscopicity compared to the free base .
- Bioactivity : Protonation of the carbamoyl group may improve target binding (e.g., bacterial enzyme inhibition) .
Advanced: Which computational methods predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding with bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with Arg1216 and hydrophobic interactions with the thieno-pyridine core .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
